[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate
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Overview
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate is a complex organic compound with the molecular formula C21H23N3O3 and a molecular weight of 365.433. This compound is notable for its intricate structure, which includes a quinoline core, a carbamoyl group, and a cyanocyclopentyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Carbamoyl Group: This step involves the reaction of the quinoline derivative with isocyanates under controlled conditions to introduce the carbamoyl group.
Addition of the Cyanocyclopentyl Moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the cyanocyclopentyl moiety, depending on the reaction conditions and the nucleophiles used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain a quinoline core, but differ in their substituents and overall structure.
Carbamoyl Compounds: Other carbamoyl-containing compounds, such as carbamoyl phosphate, which is involved in metabolic pathways.
Cyanocyclopentyl Compounds: Compounds with a cyanocyclopentyl group, which may have different functional groups attached to the cyclopentyl ring.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-16-14(2)19(15-8-4-5-9-17(15)23-16)20(26)27-12-18(25)24-21(13-22)10-6-7-11-21/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRRAWGSYSTXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)OCC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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